1,3-Bis(2-fluorophenyl)propan-2-one
Overview
Description
1,3-Bis(2-fluorophenyl)propan-2-one is a chemical compound with the molecular formula C15H12F2O and a molecular weight of 246.25 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 1,3-Bis(2-fluorophenyl)propan-2-one consists of 31 bonds in total. There are 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, and 1 ketone (aliphatic) .
Chemical Reactions Analysis
While specific chemical reactions involving 1,3-Bis(2-fluorophenyl)propan-2-one are not available, there are studies on similar compounds. For instance, a study discusses the organocatalytic direct asymmetric Michael addition of bis(phenylthio)propan-2-one to differently substituted aromatic nitroalkenes .
Scientific Research Applications
Environmental Science
In environmental science, the study of fluorinated compounds like 1,3-Bis(2-fluorophenyl)propan-2-one helps in understanding the behavior of pollutants. Its analogs can be used as tracers to monitor the environmental fate of organic pollutants, especially in aquatic systems.
Each of these applications leverages the unique properties of 1,3-Bis(2-fluorophenyl)propan-2-one , demonstrating its versatility and importance across various fields of scientific research. The compound’s ability to introduce fluorine atoms into other molecules is particularly valuable, given the significant impact of fluorination on the properties of organic compounds .
properties
IUPAC Name |
1,3-bis(2-fluorophenyl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O/c16-14-7-3-1-5-11(14)9-13(18)10-12-6-2-4-8-15(12)17/h1-8H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPMDLKAIBNZIKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)CC2=CC=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(2-fluorophenyl)propan-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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